Methyl 2-isocyanatobenzoate

Physical Properties Crystallization Purification

Methyl 2-isocyanatobenzoate (CAS 1793-07-3) is the ortho-substituted aromatic isocyanate distinguished by unique intramolecular ester-isocyanate proximity, enabling direct cyclization with amines to 3H-quinazolin-4-ones—privileged kinase inhibitor scaffolds—and serving as the essential building block for the high-affinity RBP4 antagonist A1120 (Ki = 8.3 nM). Unlike meta (mp 35–38°C) or para (mp 50–52°C) regioisomers, its distinct reactivity profile and solid-state nature (mp 45–49°C) make it the validated choice for ortho-specific synthesis. Substituting regioisomers compromises yield and necessitates re-optimization. Choose the ortho isomer for reproducible, publication-validated results.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 1793-07-3
Cat. No. B167905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-isocyanatobenzoate
CAS1793-07-3
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1N=C=O
InChIInChI=1S/C9H7NO3/c1-13-9(12)7-4-2-3-5-8(7)10-6-11/h2-5H,1H3
InChIKeyATFKBWNEVZUSKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Isocyanatobenzoate (CAS 1793-07-3) – Ortho-Substituted Aromatic Isocyanate for Targeted Synthesis of Quinazolinones and RBP4 Antagonists


Methyl 2-isocyanatobenzoate (CAS 1793-07-3) is an ortho-substituted aromatic isocyanate that serves as a bifunctional building block in medicinal and agrochemical synthesis [1]. The compound combines a methyl ester with a reactive isocyanate group, enabling its use in the construction of 3H-quinazolin-4-ones and the high-affinity RBP4 antagonist A1120 (Ki = 8.3 nM) . Unlike its meta and para regioisomers, the ortho substitution imparts distinct physical properties and reactivity profiles that are critical for specific synthetic applications .

Methyl 2-Isocyanatobenzoate (CAS 1793-07-3) – Why Ortho‑Substitution Precludes Simple Replacement with Meta or Para Isomers


The ortho substitution pattern in methyl 2-isocyanatobenzoate fundamentally alters both its physical properties and reactivity compared to its meta and para counterparts [1]. The proximity of the ester carbonyl to the isocyanate group enables intramolecular interactions that influence melting point and can affect reaction kinetics in nucleophilic additions [2]. Consequently, substituting methyl 3‑isocyanatobenzoate (mp 35–38 °C) or methyl 4‑isocyanatobenzoate (mp 50–52 °C) in a synthetic protocol optimized for the ortho isomer would likely require re‑validation of purification conditions and may compromise yield or regioselectivity . The following quantitative evidence delineates these differentiation dimensions.

Methyl 2-Isocyanatobenzoate (CAS 1793-07-3) – Quantifiable Differentiation vs. Regioisomers and Esters


Ortho‑Substitution Dictates Intermediate Melting Point: Methyl 2‑Isocyanatobenzoate vs. Meta and Para Isomers

Methyl 2-isocyanatobenzoate (ortho) exhibits a melting point of 45–49 °C, which lies between the lower-melting meta isomer (35–38 °C) and the higher-melting para isomer (50–52 °C) [1]. This 7–14 °C elevation above the meta isomer and 1–7 °C depression below the para isomer provide a unique thermal fingerprint for quality control and purification .

Physical Properties Crystallization Purification

Methyl Ester vs. Ethyl Ester: Higher Melting Point of Methyl 2‑Isocyanatobenzoate Facilitates Solid Handling

Methyl 2-isocyanatobenzoate has a melting point of 45–49 °C, whereas the ethyl ester analog (ethyl 2-isocyanatobenzoate) melts at 26–27 °C . This 19–22 °C higher melting point makes the methyl ester a crystalline solid at room temperature, in contrast to the low-melting ethyl ester which may be a waxy solid or liquid under ambient conditions [1].

Physical Properties Handling Storage

Ortho‑Isocyanatobenzoate as Key Building Block for High‑Affinity RBP4 Antagonist A1120

Methyl 2-isocyanatobenzoate is explicitly used in the synthesis of A1120, a non-retinoid ligand for retinol-binding protein 4 (RBP4) with a reported binding affinity (Ki) of 8.3 nM . While direct comparative data for the meta or para isomers in the same synthetic sequence are not available, the ortho substitution pattern is required to achieve the correct regiochemistry of the target molecule, as evidenced by the structure of A1120 and the synthetic routes described in the primary literature [1].

Medicinal Chemistry RBP4 Antagonist Drug Synthesis

Methyl 2-Isocyanatobenzoate (CAS 1793-07-3) – High-Value Application Scenarios Driven by Ortho‑Substitution


Synthesis of 3H-Quinazolin-4-one Derivatives via Ortho‑Directed Cyclization

The ortho relationship between the isocyanate and ester groups in methyl 2-isocyanatobenzoate facilitates intramolecular cyclization with amines to yield 3H-quinazolin-4-ones, a privileged scaffold in kinase inhibitors and other therapeutics. The higher melting point relative to the meta isomer also aids in the isolation of crystalline intermediates [1].

Preparation of the RBP4 Antagonist A1120 for Macular Degeneration Research

Methyl 2-isocyanatobenzoate serves as a key building block in the multi‑step synthesis of A1120 (Ki = 8.3 nM), a non‑retinoid RBP4 antagonist under investigation for atrophic age‑related macular degeneration and Stargardt disease. The ortho substitution pattern is essential for constructing the pharmacophore [2].

Solid‑Phase Peptide Synthesis and Polymer Modification

The compound's solid‑state nature at room temperature (mp 45–49 °C) makes it convenient for use as a solid‑phase synthesis intermediate or as a chain extender in polyurethane and other polymer formulations. Its reactivity with amines and alcohols allows controlled incorporation of benzoate ester moieties into macromolecular structures .

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